molecular formula C12H14O4 B009270 6,7-Dimethoxy-4-methyl-chroman-2-one CAS No. 104665-63-6

6,7-Dimethoxy-4-methyl-chroman-2-one

Cat. No.: B009270
CAS No.: 104665-63-6
M. Wt: 222.24 g/mol
InChI Key: KVCHQKXKFSGHIK-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-methyl-chroman-2-one is a chemical compound belonging to the class of chromanones. It is characterized by its molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . This compound is known for its unique structural features, including two methoxy groups at positions 6 and 7, and a methyl group at position 4 on the chromanone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxy-4-methyl-chroman-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6,7-dimethoxy-2-hydroxyacetophenone with methyl vinyl ketone in the presence of a base, followed by cyclization to form the chromanone structure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethoxy-4-methyl-chroman-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinones, chromanols, and various substituted chromanones, depending on the specific reagents and conditions used .

Scientific Research Applications

6,7-Dimethoxy-4-methyl-chroman-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-4-methyl-chroman-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in various biological processes, leading to its observed effects .

Comparison with Similar Compounds

Uniqueness: 6,7-Dimethoxy-4-methyl-chroman-2-one is unique due to its specific substitution pattern on the chromanone ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

6,7-dimethoxy-4-methyl-3,4-dihydrochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-7-4-12(13)16-9-6-11(15-3)10(14-2)5-8(7)9/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCHQKXKFSGHIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)OC2=CC(=C(C=C12)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30470393
Record name 6,7-dimethoxy-4-methyl-chroman-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104665-63-6
Record name 6,7-dimethoxy-4-methyl-chroman-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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